molecular formula C19H33ClN2O2 B13782978 [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride CAS No. 69781-34-6

[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride

Katalognummer: B13782978
CAS-Nummer: 69781-34-6
Molekulargewicht: 356.9 g/mol
InChI-Schlüssel: JYQOKVZTOVHWSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride is a heterocyclic organic compound with the molecular formula C18H31ClN2O2 and a molecular weight of 342.904 g/mol . This compound is known for its unique structure, which includes an aminobenzoyl group and an azanium chloride moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride typically involves the esterification of p-aminobenzoic acid with 2-methylpropan-2-ol, followed by the reaction with 2-ethylhexylamine. The final step involves the formation of the azanium chloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps may include recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro or nitroso derivatives, amine derivatives, and various ester or amide derivatives. These products have different chemical and physical properties, making them useful for various applications in research and industry .

Wissenschaftliche Forschungsanwendungen

[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminobenzoyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

What sets [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

69781-34-6

Molekularformel

C19H33ClN2O2

Molekulargewicht

356.9 g/mol

IUPAC-Name

[2-(2-ethylhexylamino)-2-methylpropyl] 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C19H32N2O2.ClH/c1-5-7-8-15(6-2)13-21-19(3,4)14-23-18(22)16-9-11-17(20)12-10-16;/h9-12,15,21H,5-8,13-14,20H2,1-4H3;1H

InChI-Schlüssel

JYQOKVZTOVHWSD-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CNC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.